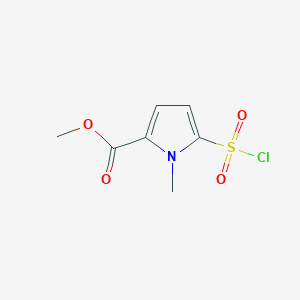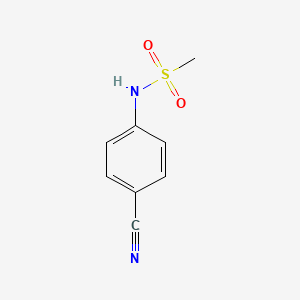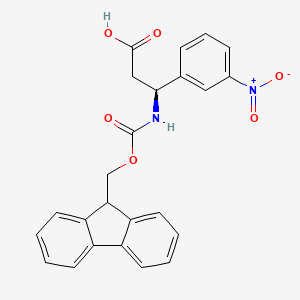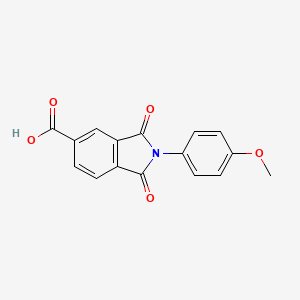
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of “Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is 237.66 . The SMILES string representation of the molecule is COC(=O)c1ccc(n1C)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
“Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is a solid substance . The molecular weight of the compound is 237.66 .Scientific Research Applications
Synthesis and Derivative Formation
- Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, can be synthesized using a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis leads to compounds like pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, demonstrating the versatility of pyrrole derivatives in forming pyrrole-containing products through intra/intermolecular azo coupling and carbenes insertion into CH and OH bonds under photolysis (Galenko et al., 2019).
Preparation of Substituted Pyridines
- Methyl 5-methylpyridine-2-carboxylate, a compound related to Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, can be prepared through regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. This synthesis method demonstrates the utility of pyridine rings in complex organic syntheses, particularly in the preparation of pyridines and their derivatives (Danheiser et al., 2003).
Antimicrobial Activity
- A derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, synthesized from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate, was tested for antimicrobial activities against various bacterial strains, including MRSA. However, this particular compound did not exhibit significant activities against the tested organisms (Ovonramwen et al., 2021).
Chemical Reactions and Transformations
- Chlorosulfonyl isocyanate (CSI) reacts with pyrroles, including those with powerful electron-withdrawing groups, allowing for selective substitution of the pyrrole ring. This reaction pathway is significant in synthesizing pyrrole-3-carbonitriles and their derivatives, highlighting the chemical reactivity of pyrrole compounds in creating nitriles (Loader & Anderson, 1981).
Safety and Hazards
properties
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDQZQBPBSNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189468 |
Source


|
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
306936-53-8 |
Source


|
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)



